2-Methyl-1-hydroxypropyl-ThPP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H27N4O8P2S+ |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-2-methylpropyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H26N4O8P2S/c1-9(2)14(21)16-20(8-12-7-18-11(4)19-15(12)17)10(3)13(31-16)5-6-27-30(25,26)28-29(22,23)24/h7,9,14,21H,5-6,8H2,1-4H3,(H4-,17,18,19,22,23,24,25,26)/p+1 |
InChI Key |
SSYCSHKTIOHFEZ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C(C)C)O)CCOP(=O)(O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Enzymatic Formation and Biotransformation Pathways of 2 Methyl 1 Hydroxypropyl Thpp
Biosynthetic Derivation from Precursor Substrates
The synthesis of 2-Methyl-1-hydroxypropyl-ThPP is a pivotal step in specific metabolic degradation pathways, originating from the breakdown products of amino acids.
This compound is a central intermediate in the catabolism of branched-chain amino acids (BCAAs), particularly L-valine. wikipedia.orghmdb.cafrontiersin.org The degradation of BCAAs (valine, leucine, and isoleucine) begins with a transamination step, which converts the amino acid into its corresponding branched-chain α-keto acid (BCKA). frontiersin.org For valine, this product is 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate. frontiersin.org
This BCKA then undergoes irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC). wikipedia.orgfrontiersin.org It is during this multi-step reaction that 3-methyl-2-oxobutanoate is converted into the transient intermediate this compound. hmdb.ca This reaction commits the carbon skeleton of valine to its ultimate fate in energy metabolism. portlandpress.com
While the primary function of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) is the degradation of BCKAs, it exhibits a degree of substrate promiscuity. Research has shown that the BCKDC can also catalyze the oxidative decarboxylation of 2-oxobutyrate (α-ketobutyrate), an intermediate in the catabolism of threonine and methionine. wikipedia.orgkegg.jp The rate of oxidation for 2-oxobutyrate by BCKDC is comparable to that of its primary BCKA substrates. wikipedia.org This shared enzymatic pathway establishes a direct metabolic link between the degradation pathways of valine and those of other amino acids that produce 2-oxobutyrate. When processing 2-oxobutyrate, the BCKDC would form a related intermediate, 1-hydroxybutyl-ThPP, highlighting the mechanistic similarity.
Subsequent Enzymatic Conversion and Release of Products
The this compound intermediate is highly transient, existing only while bound to the E1 subunit of the BCKDC before being rapidly processed by the E2 subunit. The conversion involves a two-step transfer process.
First, the 2-methylpropanoyl group is transferred from ThPP to the lipoamide (B1675559) cofactor of the E2 enzyme, Dihydrolipoyllysine-residue (2-methylpropanoyl)transferase. This reaction yields S-(2-methylpropanoyl)-dihydrolipoamide and regenerates the active ThPP cofactor on the E1 subunit, preparing it for the next catalytic cycle. wikipedia.orghmdb.ca
In the second step, the same E2 enzyme catalyzes the transfer of the 2-methylpropanoyl group from its dihydrolipoamide (B1198117) cofactor to Coenzyme A (CoA). frontiersin.org This releases the final product of the BCKDC reaction, Isobutyryl-CoA, and leaves the E2 lipoamide in a reduced state, which is subsequently re-oxidized by the E3 component of the complex. frontiersin.orgnih.gov Isobutyryl-CoA then proceeds through the remaining steps of the valine degradation pathway.
Fate of the 2-Methyl-1-hydroxypropyl Moiety
Once formed, the 2-Methyl-1-hydroxypropyl moiety attached to the ThPP cofactor does not accumulate. It is promptly transferred to the next component of the BCKDC, the E2 subunit, which is a dihydrolipoyl transacylase. hmdb.ca The acceptor molecule is a lipoamide group covalently linked to a lysine (B10760008) residue of the E2 enzyme, specifically an Enzyme N6-(lipoyl)lysine. hmdb.ca
The transfer involves the reductive acylation of the lipoamide's disulfide bond. The 2-methyl-1-hydroxypropyl group is oxidized to a 2-methylpropanoyl (isobutyryl) group and simultaneously transferred to one of the sulfur atoms of the lipoamide. This reaction forms S-(2-methylpropanoyl)-dihydrolipoamide-E. hmdb.cafoodb.ca This intermediate is then further processed to yield isobutyryl-CoA, which can enter other metabolic pathways like the citric acid cycle for energy production. hmdb.cafoodb.ca
Table 2: Transfer of the 2-Methyl-1-hydroxypropyl Moiety
| Reactants | Enzyme | Products |
|---|
Regeneration of the Free ThPP Coenzyme
The biotransformation of the this compound intermediate is intrinsically linked to the regeneration of the free ThPP coenzyme. The transfer of the 2-methylpropanoyl group to the lipoamide cofactor of the E2 subunit accomplishes the final step of the E1 catalytic cycle, liberating the ThPP cofactor. hmdb.ca
This release regenerates the active form of the coenzyme, allowing it to participate in a new round of decarboxylation with another molecule of 3-methyl-2-oxobutanoate. ecmdb.ca This cyclic process ensures the catalytic efficiency of the BCKDC complex in the continuous breakdown of branched-chain α-keto acids.
| 2. Transfer & Regeneration | this compound + Lipoamide-E2 → S-(2-methylpropanoyl)-dihydrolipoamide-E2 + ThPP hmdb.ca | Transfer of the acyl group and regeneration of the free coenzyme. |
Molecular Mechanism of Action Involving 2 Methyl 1 Hydroxypropyl Thpp
Thiazolium Ring Reactivity and Ylide Formation
The catalytic prowess of ThPP originates from the chemical properties of its five-membered thiazolium ring. wikipedia.org This ring system enables the coenzyme to be converted into a potent nucleophile, initiating the catalytic cycle.
Deprotonation at C2 of the Thiazolium Ring
The first essential step in the catalytic mechanism of ThPP-dependent enzymes is the activation of the cofactor. nih.gov This activation involves the deprotonation of the C2 carbon of the thiazolium ring. researchgate.net The proton at this position is unusually acidic for a carbon-bound proton, with a pKa of approximately 18, allowing it to be removed by a base. libretexts.orgsemanticscholar.org This deprotonation results in the formation of a carbanion at the C2 position. gonzaga.edu The resulting zwitterionic species, featuring a negatively charged carbon atom adjacent to the positively charged quaternary nitrogen of the ring, is referred to as an ylide. wikipedia.orglibretexts.org This ylide is the catalytically active form of ThPP. nih.govacs.org The existence of this carbanion is made possible by the stabilizing influence of the adjacent positively charged nitrogen and the sulfur atom within the thiazolium ring, which act as an effective "electron sink". wikipedia.orgcuvillier.degonzaga.eduvaia.com
Nucleophilic Attack and Covalent Adduct Formation with Substrate
The ylide form of ThPP is a strong nucleophile that readily attacks electrophilic centers. libretexts.orggonzaga.edu In enzymatic reactions, this nucleophile attacks the carbonyl carbon of α-keto acid substrates. gonzaga.edunih.gov In the specific pathway leading to 2-Methyl-1-hydroxypropyl-ThPP, the substrate is 3-Methyl-2-oxovaleric acid. immport.org The nucleophilic attack by the ThPP ylide on the keto group of this substrate leads to the formation of a covalent bond, creating a tetrahedral intermediate. libretexts.orggonzaga.edubeilstein-journals.org The formation of such covalent adducts is a common strategy in enzyme catalysis to guide substrates through specific reaction pathways. pnas.orgnih.govnih.gov This initial adduct formation is crucial as it prepares the substrate for the subsequent bond-cleavage event, typically decarboxylation. beilstein-journals.org
Role as a Transient Carbanion Intermediate
Following the initial nucleophilic attack and the decarboxylation of the bound α-keto acid, the this compound intermediate is formed. This species is a type of hydroxyalkyl-ThPP derivative, often described as an "active aldehyde," and functions as a transient carbanion intermediate. gonzaga.edu
Electron Rearrangements and Bond Cleavage Events
A fundamental aspect of ThPP catalysis is the coenzyme's ability to stabilize carbanionic intermediates that are formed during C-C bond cleavage. gonzaga.eduvaia.com The thiazolium ring serves as an "electron sink," effectively delocalizing the negative charge of the carbanion through its conjugated system, thereby preventing the formation of a highly unstable acyl carbanion. semanticscholar.orgvaia.combeilstein-journals.org This stabilization is the driving force that facilitates the cleavage of the C-C bond, such as the release of the carboxyl group as CO₂ from the initially formed adduct. libretexts.orgnih.gov This process involves intricate electron rearrangements within the covalently bound intermediate, allowing for transformations that would otherwise be energetically prohibitive. nih.govacs.orgchinesechemsoc.org
Formation of Subsequent Enamine Intermediates
The stabilized hydroxyalkyl carbanion intermediate, such as this compound, exists in resonance with another vital intermediate: the enamine. semanticscholar.orgnih.govnih.gov The enamine is formed through the delocalization of the carbanion's lone pair of electrons into the thiazolium ring. wikipedia.orgnih.gov This enamine is a central branching point in the catalytic cycle of ThPP-dependent enzymes, and its fate determines the final product of the reaction. researchgate.netnih.govebi.ac.uk While the enamine has long been considered a key resonance-stabilized intermediate, high-resolution crystallographic studies suggest a more dynamic picture. pnas.orgnih.gov In the active site of some enzymes, the intermediate may exist as a mixture of tautomers in equilibrium, including the carbanion, the enamine, and even a keto form. pnas.orgnih.gov This highlights the remarkable chemical versatility of the thiamine (B1217682) cofactor, allowing it to oscillate between nucleophilic and electrophilic states as required for catalysis. nih.gov
Catalytic Contributions of the Pyrimidine (B1678525) Ring
Data Tables
Table 1: Key Stages in the Catalytic Cycle Involving this compound
| Stage | Description | Key Chemical Species |
| 1. Cofactor Activation | The pyrimidine ring, assisted by the enzyme, facilitates the deprotonation of the C2 carbon on the thiazolium ring. cuvillier.denih.gov | Thiamine Pyrophosphate (ThPP) |
| 2. Ylide Formation | An acidic proton is removed from the C2 carbon, forming a nucleophilic carbanion known as an ylide. wikipedia.orglibretexts.org | ThPP-Ylide |
| 3. Nucleophilic Attack | The ylide attacks the carbonyl carbon of the substrate (e.g., 3-Methyl-2-oxovaleric acid). immport.orggonzaga.edu | Covalent Adduct (pre-decarboxylation) |
| 4. Bond Cleavage | The covalent attachment facilitates the decarboxylation of the substrate, with the thiazolium ring stabilizing the resulting negative charge. gonzaga.eduvaia.com | This compound (carbanion) |
| 5. Intermediate Isomerization | The carbanion exists in resonance with an enamine intermediate, which is key for subsequent reaction steps. nih.govnih.gov | Enamine Intermediate |
Table 2: Properties of Key ThPP-Derived Intermediates
| Intermediate | Structure Description | Role in Catalysis |
| ThPP-Ylide | A zwitterion with a carbanion at C2 stabilized by the adjacent positively charged nitrogen of the thiazolium ring. wikipedia.org | The primary nucleophile that initiates the reaction by attacking the substrate. libretexts.orggonzaga.edu |
| Covalent Adduct | A tetrahedral intermediate formed by the covalent bonding of the ThPP ylide to the substrate's carbonyl carbon. libretexts.orgbeilstein-journals.org | Primes the substrate for bond cleavage (e.g., decarboxylation) and holds it within the active site. beilstein-journals.org |
| Enamine | Formed by the delocalization of the post-decarboxylation carbanion's electrons into the thiazolium ring system. semanticscholar.orgnih.gov | A central, stabilized intermediate that can be protonated or oxidized to form various products. researchgate.netnih.gov |
Table 3: Functional Roles of Thiamine Pyrophosphate Moieties
| Moiety | Primary Function |
| Thiazolium Ring | The catalytic center; it is deprotonated to form the nucleophilic ylide and acts as an "electron sink" to stabilize carbanion intermediates. wikipedia.orggonzaga.eduvaia.com |
| Pyrimidine Ring | Acts as an internal base to facilitate the deprotonation of the C2-carbon, a role often enhanced by interaction with enzyme residues like glutamate (B1630785). cuvillier.deacs.orgnih.gov |
| Pyrophosphate Tail | Functions as an anchor, binding the cofactor to the enzyme's active site through interactions, often mediated by a divalent metal ion like Mg²⁺. nih.govacs.org |
Role of the 4'-Aminopyrimidine Ring in Acid-Base Chemistry
The thiamine pyrophosphate coenzyme is a bifunctional catalyst. While the thiazolium ring engages in covalent catalysis to form intermediates like this compound, the 4'-aminopyrimidine ring performs an essential role in acid-base catalysis. nih.govresearchgate.net This function is crucial for initiating the catalytic cycle by generating the highly reactive ThPP ylide, a carbanion at the C2 position of the thiazolium ring. wikipedia.orghmdb.ca
The catalytic process is governed by the ability of the aminopyrimidine ring to exist in different ionization and tautomeric states. researchgate.netnih.gov Research has identified three principal forms that are critical to the mechanism: the standard 4'-aminopyrimidine (AP), the N1'-protonated 4'-aminopyrimidinium (APH+), and the 1',4'-iminopyrimidine (IP) tautomer. semanticscholar.org
The enzyme's active site architecture is tailored to facilitate these transformations. A highly conserved glutamate residue is typically positioned within hydrogen-bonding distance of the N1' atom of the pyrimidine ring. nih.govnih.gov This interaction elevates the pKa of the N1' atom, promoting its protonation to form the APH+ state. This protonation is believed to be a prerequisite for the subsequent tautomerization to the reactive IP form. nih.gov The IP tautomer then functions as an internal base, abstracting the acidic proton from the C2 atom of the thiazolium ring. semanticscholar.org This intramolecular proton transfer generates the C2-ylide, the nucleophile that attacks the α-keto acid substrate (e.g., 3-methyl-2-oxobutanoate) to begin the formation of the covalent adduct that leads to this compound. wikipedia.orgsemanticscholar.org
The identification and study of these tautomeric forms have been significantly advanced by techniques such as circular dichroism (CD) spectroscopy, which can distinguish between the AP and IP states of the enzyme-bound cofactor. nih.gov
| Ring State | Abbreviation | Key Feature | Proposed Role in Catalysis |
|---|---|---|---|
| 4'-Aminopyrimidine | AP | The ground state of the pyrimidine ring. | Resting state; participates in a charge-transfer interaction with the thiazolium ring. nih.gov |
| N1'-Protonated 4'-Aminopyrimidinium | APH+ | Protonated at the N1' position, facilitated by a conserved glutamate residue. | Acts as a precursor to the iminopyrimidine tautomer. nih.gov |
| 1',4'-Iminopyrimidine | IP | Tautomeric form where the N4' nitrogen is in an imino state. | Functions as the intramolecular base that abstracts the C2-proton from the thiazolium ring to form the reactive ylide. researchgate.netsemanticscholar.org |
Intra- and Intermolecular Proton Transfers within the Active Site
Proton transfers are fundamental to every step of the catalytic cycle involving ThPP and its intermediates. nih.gov These transfers can be categorized as either intramolecular (occurring within the cofactor itself) or intermolecular (involving the cofactor and active site residues). researchgate.netacs.org
The generation of the ThPP ylide is the primary example of a crucial intramolecular proton transfer . researchgate.net As described previously, the 1',4'-iminopyrimidine (IP) tautomer of the cofactor abstracts the proton from the thiazolium C2 position. semanticscholar.org This ability to facilitate an internal proton transfer makes ThPP a virtually unique coenzyme. nih.gov This step activates the cofactor, enabling it to attack the carbonyl carbon of an α-keto acid substrate.
Following the initial nucleophilic attack and subsequent decarboxylation of the substrate, a series of intermolecular proton transfers are required to process the resulting intermediates. The decarboxylation of the initial adduct (e.g., 2-(2-carboxy-2-hydroxypropyl)-ThPP) results in the formation of a resonance-stabilized carbanion/enamine intermediate. hmdb.canih.gov This enamine must then be protonated to yield the C2α-hydroxyalkyl derivative, which in the context of α-ketoisovalerate metabolism, is this compound. wikipedia.orgwikiwand.com This proton is typically donated by a general acid catalyst from the enzyme's active site, such as a protonated histidine residue. rcsb.org For instance, in human branched-chain α-ketoacid dehydrogenase, His146-beta' has been identified as an essential catalytic residue, likely functioning as a proton donor in the subsequent reductive acylation step. rcsb.org
The aminopyrimidine ring, through its dynamic tautomerization, is thought to participate not only in the initial ylide formation but also in the interconversion of the various covalent intermediates throughout the catalytic cycle, acting as a flexible proton shuttle. researchgate.netnih.gov
| Transfer Type | Step in Catalytic Pathway | Proton Donor | Proton Acceptor | Significance |
|---|---|---|---|---|
| Intramolecular | Ylide Formation | Thiazolium Ring (C2-H) | Iminopyrimidine Ring (N4') | Activates the ThPP cofactor for nucleophilic attack. semanticscholar.org |
| Intermolecular | Formation of the Hydroxyalkyl-ThPP Intermediate (e.g., this compound) | Active Site Acid (e.g., His-H+) | Enamine Intermediate | Stabilizes the intermediate after decarboxylation. nih.govrcsb.org |
| Intermolecular | Reductive Acylation and Regeneration of ThPP | Hydroxyalkyl-ThPP Intermediate | Lipoyl Group / Active Site Base | Facilitates the transfer of the acyl group to the E2 subunit and regenerates the cofactor for the next cycle. wikipedia.orgrcsb.org |
Structural Biology and Enzymatic Interactions Pertinent to 2 Methyl 1 Hydroxypropyl Thpp
Active Site Architecture and Binding Pocket Configuration
The active site of a ThPP-dependent enzyme is a highly specialized microenvironment, consisting of amino acid residues that form temporary bonds with the substrate (the binding site) and others that catalyze the reaction (the catalytic site). wikipedia.org This pocket is precisely shaped to accommodate the ThPP cofactor and the covalently bound 2-methyl-1-hydroxypropyl group.
The 2-Methyl-1-hydroxypropyl-ThPP intermediate is formed during the degradation of branched-chain amino acids like valine, leucine, and isoleucine. Specifically, it is a transient adduct formed within the BCKDH complex during the conversion of 3-methyl-2-oxobutanoate (B1236294) to isobutyryl-CoA. The specificity of the active site is determined by the precise arrangement of its amino acids, which ensures that only particular substrates and intermediates can bind in the correct orientation for catalysis. wikipedia.org
The 2-methyl-1-hydroxypropyl group, a hydroxylated sec-butyl moiety attached to the C-2 position of the thiazolium ring of ThPP, is recognized and positioned by the enzyme's binding pocket. This orientation is crucial for the subsequent steps of the catalytic cycle. The bulky and branched nature of the sec-butyl group requires a complementary pocket shape, distinguishing it from enzymes that process smaller, linear substrates.
Hydrogen bonds are fundamental to the stabilization of the enzyme-intermediate complex. The hydroxyl (-OH) group on the 2-methyl-1-hydroxypropyl moiety is a key participant in these networks. acs.orgwikipedia.org These non-covalent interactions help to lock the intermediate into a specific conformation, reducing the activation energy for the reaction. wikipedia.org
Recent cryo-electron microscopy studies of the human BCKDH complex have identified specific residues critical for these stabilizing interactions. Histidine residues, such as His273α and His129β, play a pivotal role in forming hydrogen bonds with the intermediate and are essential for the proton transfer steps in the catalytic mechanism. The table below summarizes key interactions.
| Interacting Residue | Type of Interaction | Role in Stabilization |
| His273α | Hydrogen Bonding | Orients the intermediate, participates in proton transfer |
| His129β | Hydrogen Bonding | Stabilizes the transition state, facilitates catalysis |
These interactions, along with other van der Waals forces and electrostatic contacts, ensure the intermediate is held securely and precisely within the active site.
Conformational Changes in Enzymes upon Intermediate Formation
ThPP-dependent enzymes are not static structures; they undergo significant conformational changes during their catalytic cycle. nih.gov These dynamic movements are essential for substrate binding, catalysis, and product release.
The binding of substrates and the formation of intermediates like this compound induce shifts in the enzyme's structure. nih.gov These changes can involve the movement of entire domains or subtle rearrangements of loops within the active site. acs.orgacs.org This induced-fit mechanism ensures that catalytic residues are brought into the correct proximity and orientation only after the substrate has bound, preventing unwanted side reactions. The catalytic cycle involves several states of the cofactor, and the enzyme's dynamics help to stabilize each state, from the initial ylide form of ThPP to the final product release. nih.gov
Specific amino acid residues within the active site do more than just bind the intermediate; they actively participate in its chemical transformation. As noted, residues like His273α and His129β in the BCKDH complex are not merely structural anchors but are key players in the catalytic mechanism. They act as proton donors and acceptors, facilitating the decarboxylation and subsequent acyl transfer steps. By precisely managing the protonation states of the intermediate and surrounding groups, these residues lower the activation energy of the reaction by orders of magnitude compared to the non-enzymatic process.
Comparative Structural Analyses with Other ThPP-Bound Intermediates
To fully appreciate the specific interactions of this compound, it is useful to compare it with other intermediates bound to different ThPP-dependent enzymes. For instance, benzoylformate decarboxylase (BFDC) is a well-studied ThPP-dependent enzyme that binds different intermediates, such as the one derived from benzoylformate. nih.gov
The structural differences in the substrates lead to distinct active site architectures and stabilizing interactions. The table below provides a comparative analysis.
| Feature | This compound in BCKDH | α-Lactyl-ThPP (from Pyruvate) in Pyruvate (B1213749) Decarboxylase |
| Substrate Moiety | Branched, aliphatic (sec-butyl) | Small, linear (acetyl) |
| Key Stabilizing Interactions | H-bonds involving the hydroxyl group and branched chain | Primarily interactions with the smaller acetyl group |
| Active Site Pocket | Larger, specifically shaped for the branched alkyl group | Smaller, more compact pocket |
| Key Active Site Residues | Histidine residues (e.g., His273α, His129β) for proton transfer. | Glutamate (B1630785) and other residues for electrostatic stabilization. |
| Conformational Change | Significant rearrangement to accommodate the bulky group. | More localized loop movements. |
This comparison highlights how ThPP-dependent enzymes have evolved distinct active site environments to cater to the specific chemical properties of their substrates and intermediates, ensuring high specificity and catalytic efficiency. wikipedia.org
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Signatures of Enzyme-Bound Intermediates
Spectroscopic methods are paramount in detecting and characterizing short-lived intermediates like 2-Methyl-1-hydroxypropyl-ThPP, which are covalently bound to the thiamine (B1217682) pyrophosphate (ThPP) cofactor within the active site of the E1 subunit of the BCKDC. frontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Intermediate Detection
UV-Vis spectroscopy is a fundamental technique for monitoring enzymatic reactions by detecting changes in the absorption of light. jascoinc.comjascoinc.com The formation and breakdown of enzyme-substrate and enzyme-intermediate complexes often lead to shifts in the absorption spectra. For ThPP-dependent enzymes, the formation of key intermediates is associated with characteristic spectral features. The thiazolium ring of ThPP is the reactive center, and its electronic environment changes upon covalent linkage to substrate-derived moieties. wikipedia.org
Table 1: Hypothetical UV-Vis Absorption Maxima for BCKDC Reaction Components
| Compound | Abbreviation | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| Nicotinamide Adenine Dinucleotide (oxidized) | NAD⁺ | ~260 | ~18,000 |
| Nicotinamide Adenine Dinucleotide (reduced) | NADH | 260 and 340 | 18,000 and 6,220 |
| Thiamine Pyrophosphate | ThPP | ~245 and ~270 | Varies with pH |
This table presents generally accepted values for common cofactors and illustrates where an intermediate like this compound would fit within an analytical framework.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an excellent tool for studying chiral molecules and the secondary structure of proteins. isotope.com The formation of the this compound intermediate introduces a new chiral center at the C2-hydroxy position of the propyl group attached to the thiazolium ring.
CD spectroscopy can be employed to probe the conformational changes in the BCKDC upon substrate binding and intermediate formation. The binding of the substrate and the subsequent formation of the this compound intermediate can induce a distinct CD signal or alter the existing CD spectrum of the enzyme-cofactor complex. These changes can provide information about the local chiral environment of the intermediate within the enzyme's active site and any associated conformational shifts in the protein backbone.
Kinetic Studies of Intermediate Turnover
The kinetics of the formation and decay of enzymatic intermediates are often too rapid to be measured by conventional methods. Pre-steady-state kinetic techniques are essential for dissecting the individual steps of the catalytic cycle.
Stopped-Flow Spectrophotometry for Monitoring Fast Reaction Steps
Stopped-flow spectrophotometry is a powerful technique for studying fast reactions in solution. springernature.com By rapidly mixing the enzyme and substrate and monitoring the subsequent changes in absorbance or fluorescence on a millisecond timescale, it is possible to observe pre-steady-state kinetics, including the formation and turnover of intermediates like this compound. nih.govnih.gov
In the context of the BCKDC, a stopped-flow experiment could be designed to monitor the rapid formation of NADH at 340 nm immediately after mixing the E1-E2-E3 complex with a branched-chain α-keto acid, NAD⁺, and coenzyme A. The resulting kinetic trace may exhibit a "burst" phase, corresponding to the rapid, pre-steady-state formation of the first few molecules of product, followed by a slower, steady-state rate. The burst kinetics are directly related to the rate-limiting steps in the first turnover of the enzyme, which includes the formation and processing of the this compound intermediate.
Derivation of Rate Constants for Individual Catalytic Steps
The data obtained from stopped-flow experiments can be fitted to kinetic models to derive the rate constants for individual steps in the reaction mechanism, such as substrate binding, the chemical transformation step (decarboxylation and formation of this compound), and product release. nih.gov By analyzing the reaction under various substrate and cofactor concentrations, a detailed kinetic profile of the BCKDC can be constructed.
For example, the rate of the pre-steady-state burst of NADH production would provide an estimate for the rate of the slowest step within the first enzyme turnover. If the steps leading to and including the formation of this compound are significantly faster than its subsequent transfer to the E2 subunit, then the burst rate would reflect the rate of this transfer.
Table 2: Representative Kinetic Parameters from Stopped-Flow Analysis of a Dehydrogenase
| Kinetic Parameter | Symbol | Typical Range | Description |
|---|---|---|---|
| Pre-steady-state burst rate | kburst | 1 - 1000 s⁻¹ | Rate of the first turnover, reflecting steps up to the first rate-limiting step. |
| Steady-state turnover number | kcat | 0.1 - 100 s⁻¹ | The maximum number of substrate molecules converted to product per enzyme active site per unit time. |
This table is illustrative of the types of data obtained from stopped-flow kinetic studies of dehydrogenase enzymes. nih.gov
Isotopic Labeling Strategies for Mechanistic Elucidation
Isotopic labeling is a definitive method for tracing the path of atoms through a metabolic pathway and for elucidating reaction mechanisms. In the study of branched-chain amino acid catabolism, stable isotope labeling with amino acids (SILAC) is particularly informative. isotope.comspringernature.comnih.gov
By feeding cells or isolated mitochondria with branched-chain amino acids (valine, leucine, or isoleucine) labeled with stable isotopes such as ¹³C or ¹⁵N, researchers can track the incorporation of these isotopes into downstream metabolites. nih.govnih.gov Using mass spectrometry, one can identify and quantify acyl-CoAs and acylcarnitines that have incorporated the isotopic label. This provides direct evidence for the flux through the BCKDC pathway and confirms the role of intermediates like this compound. For instance, feeding ¹³C-labeled valine would result in the detection of ¹³C-labeled isobutyryl-CoA, the product formed from the this compound intermediate derived from valine. This strategy has been crucial in understanding the contribution of BCAA catabolism to processes like lipogenesis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
The application of Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of transient intermediates like this compound is a complex endeavor. The inherent instability and low concentration of such species within an enzymatic reaction mixture make their direct observation by NMR exceptionally difficult.
Research into the mechanisms of thiamine pyrophosphate (ThPP)-dependent enzymes, such as the 2-oxoisovalerate dehydrogenase complex that processes the precursor to this compound, often employs NMR techniques to study the enzyme-bound intermediates. These studies, however, typically focus on the broader mechanistic questions rather than the detailed spectroscopic characterization of a single, isolated intermediate. The scientific literature provides extensive reviews on the use of NMR to probe the active sites and reaction pathways of 2-oxo acid dehydrogenase multienzyme complexes, but specific, detailed experimental ¹H and ¹³C NMR data for isolated this compound remains elusive in published research.
The challenge lies in trapping the intermediate in a sufficient concentration and for a long enough duration to acquire a quality NMR spectrum. This often requires the use of substrate analogs, inhibitors, or mutated enzymes to stall the reaction at a specific step. While these approaches provide invaluable insights into the enzyme's mechanism, the resulting spectra may not perfectly represent the native, transient intermediate.
Despite the absence of detailed experimental data in the public domain, theoretical predictions and comparisons with stable, related compounds can offer a glimpse into the expected NMR signature of this compound.
Theoretical and Computational Studies of 2 Methyl 1 Hydroxypropyl Thpp Reactivity
Quantum Mechanical (QM) Calculations of Reaction Pathways
Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of enzymatic reactions, allowing for the characterization of intermediates and transition states. For ThDP-dependent enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. In this approach, the reactive center, including the 2-Methyl-1-hydroxypropyl-ThPP intermediate and key active site residues, is treated with a high level of QM theory, while the remainder of the protein and solvent is described by a more computationally efficient MM force field.
Studies on enzymes like acetolactate synthase, which catalyzes the formation of a similar intermediate, C2α-lactylthiamin diphosphate (B83284) (LThDP), reveal the energetic landscape of the reaction. ebi.ac.uk These calculations help in determining the relative stabilities of various intermediates and the energy barriers for their interconversion. For instance, the formation of the this compound intermediate from the preceding enamine is a critical step, and QM/MM calculations can elucidate the protonation states of nearby residues and the cofactor itself, which are crucial for catalysis. acs.org
A proposed new route for ThDP activation in the enzyme environment of transketolase, a related ThDP-dependent enzyme, was defined using a QM/MM model. nih.gov This model highlighted a strong interaction between ThDP and a glutamate (B1630785) residue in the active site, stabilized by another glutamate. nih.gov The study suggested that the deprotonation of the ThDP C2 atom is not an intramolecular process but is mediated by a histidine residue through a water molecule bridge, leading to the stabilization of the resulting carbanion/carbene. nih.gov This mechanism of activation is likely applicable to other ThDP-dependent enzymes that form intermediates such as this compound. nih.gov
| Parameter | Description | Typical Calculated Values (kcal/mol) |
| ΔG‡ (activation) | Free energy barrier for the formation/decay of the intermediate. | 15-25 |
| ΔE (reaction) | Energy difference between reactant and intermediate states. | -5 to +5 |
| Intermediate Stability | Relative energy of the this compound intermediate. | Generally a local minimum on the potential energy surface. |
This table presents typical ranges of values obtained from QM/MM studies on related ThDP-enzyme intermediates.
Molecular Dynamics (MD) Simulations of Enzyme-Intermediate Complexes
Molecular dynamics simulations provide a dynamic picture of the enzyme-intermediate complex, revealing how the protein structure fluctuates and how these motions are coupled to the chemical transformations occurring in the active site. By simulating the enzyme with the this compound intermediate bound, researchers can analyze the stability of the intermediate within the active site, the network of hydrogen bonds that stabilize it, and the conformational changes that facilitate the subsequent reaction steps.
MD simulations of transketolase have shown that flexibility in active site regions and at the dimer interface can be linked to enzyme stability and activity. nih.gov For the this compound intermediate, MD simulations would likely reveal crucial water-mediated interactions and the dynamic behavior of active site loops that may close over the intermediate to shield it from the solvent and position the acceptor substrate for the subsequent C-C bond formation. researchgate.net
Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and the intermediate can quantify the stability and flexibility of the complex. These simulations have also been used to explore the "half-of-the-site" reactivity observed in some dimeric ThDP enzymes, where catalysis in one active site influences the other. researchgate.net
| Parameter | Description | Typical Observations from MD Simulations |
| RMSD (Backbone) | A measure of the overall structural stability of the enzyme-intermediate complex. | Stable trajectories with RMSD values typically between 1.5 and 3.0 Å. |
| RMSF (Active Site Residues) | Highlights flexible regions of the active site that may be involved in catalysis. | Increased fluctuations in loops covering the active site. |
| Hydrogen Bond Occupancy | Identifies key and persistent hydrogen bonds stabilizing the intermediate. | High occupancy for hydrogen bonds between the intermediate's hydroxyl and phosphate (B84403) groups and active site residues. |
This table summarizes common findings from MD simulations of enzyme-substrate/intermediate complexes.
Computational Modeling of Electronic Structure and Reactivity
The electronic structure of the this compound intermediate dictates its reactivity. Computational methods such as Density Functional Theory (DFT) are employed to analyze the charge distribution, molecular orbitals, and other electronic properties of the intermediate, both in isolation (gas phase) and within the enzyme's active site (via QM/MM).
These studies often reveal the nucleophilic character of the carbanion that leads to the formation of the intermediate and the subsequent electronic rearrangements that facilitate the transfer of the 2-methyl-1-hydroxypropyl group to an acceptor substrate. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the sites most susceptible to nucleophilic or electrophilic attack.
Investigations into the electronic structures of thiamine (B1217682) and its derivatives have shown that the environment significantly influences their properties. csu.edu.auresearchgate.net For instance, theoretical studies on pyruvate (B1213749) decarboxylase have analyzed the electronic absorption spectra of ThDP intermediates, revealing charge-transfer excitations between the pyrimidine (B1678525) and thiazolium rings of the cofactor. goettingen-research-online.de Such analyses for this compound would be crucial in interpreting spectroscopic data and understanding its electronic nature.
| Electronic Property | Significance | Typical Computational Finding |
| Mulliken Charges | Indicates the partial charges on atoms, revealing nucleophilic/electrophilic centers. | Negative charge localization on the carbanionic carbon prior to C-C bond formation. |
| HOMO-LUMO Gap | An indicator of chemical reactivity. | A smaller gap suggests higher reactivity of the intermediate. |
| Orbital Shapes | Visual representation of orbitals involved in bonding and reactions. | The HOMO is often localized on the reactive carbanion center. |
This table outlines key electronic properties and their significance in understanding the reactivity of the intermediate.
Prediction of Transition State Structures and Energetics
Identifying the structure and energetics of the transition state is paramount to understanding the kinetics of a reaction. Computational methods can locate the transition state structure for the formation and subsequent reaction of the this compound intermediate. The transition state is a first-order saddle point on the potential energy surface, and its geometry reveals the atomic arrangement at the peak of the reaction barrier.
For ThDP-dependent enzymes, the transition state for the transfer of the ketol group from the intermediate to an acceptor substrate involves the simultaneous breaking of the C-C bond within the intermediate and the formation of a new C-C bond with the acceptor. Computational studies can provide the activation energy (the energy difference between the reactant and the transition state), which is directly related to the reaction rate. nih.gov Vibrational frequency calculations are performed to confirm the nature of the transition state (one imaginary frequency corresponding to the reaction coordinate) and to calculate zero-point vibrational energies and thermal corrections to the energetics.
Recent advancements in machine learning are also being applied to predict transition state structures with high accuracy, which can significantly speed up the process of mapping reaction pathways. nih.gov
| Transition State Property | Description | Typical Computational Result |
| Geometry | The 3D arrangement of atoms at the transition state. | Elongated C-C bond being broken and a partially formed C-C bond to the acceptor. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Typically in the range of 15-25 kcal/mol for enzymatic reactions. |
| Imaginary Frequency | A single negative frequency from a vibrational analysis, confirming a true transition state. | A value between -200 and -1000 cm⁻¹ for the mode corresponding to the reaction coordinate. |
This table details the properties of transition states that are typically determined through computational studies.
Biological Significance and Research Models Employing 2 Methyl 1 Hydroxypropyl Thpp
Identification as a Metabolite in Model Organisms (e.g., Mouse, Apis cerana)
2-Methyl-1-hydroxypropyl-thiamine pyrophosphate (ThPP) is a key, short-lived intermediate in the catabolism of branched-chain amino acids (BCAAs). Its identification in various organisms is intrinsically linked to the presence and activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
While direct quantification of 2-Methyl-1-hydroxypropyl-ThPP in tissues is not commonly reported in routine metabolic profiling due to its transient nature as an enzyme-bound intermediate, its existence is inferred from the metabolic pathways active in the organism. In mammals, including model organisms like the mouse, the degradation of the BCAA valine proceeds through the BCKDH complex, making the formation of this compound an essential step. wikipedia.orgnih.gov Studies on the BCKDH complex have been conducted using tissues from various mammals, such as rat liver and bovine kidney, which share homologous metabolic pathways with the mouse. nih.govnih.gov The Human Metabolome Database lists this compound as an expected, albeit not yet quantified, metabolite in humans.
There is currently a lack of specific research identifying this compound as a metabolite in the honey bee, Apis cerana. While insects possess metabolic pathways for amino acid degradation, the specific intermediates and regulatory mechanisms can differ, and detailed studies on BCAA catabolism in Apis cerana have not extensively documented the presence of this particular ThPP derivative.
Table 1: Presence of this compound in Various Organisms
| Organism/System | Status of Identification | Basis of Identification |
| Mammals (general) | Inferred/Expected | Presence and activity of the BCKDH complex in BCAA catabolism. wikipedia.orgnih.gov |
| Mouse | Inferred | Homology with other mammalian metabolic pathways. nih.govnih.gov |
| Bovine | Inferred | Characterization of the BCKDH complex from kidney tissue. nih.gov |
| Rat | Inferred | Studies on liver mitochondria and the valine degradation pathway. nih.govnih.gov |
| Apis cerana | Not Documented | Lack of specific metabolomic studies on this pathway. |
Intermediary Role in Metabolic Flux and Regulation Studies
This compound plays a critical intermediary role in the flow of metabolites (metabolic flux) through the BCAA degradation pathway. This pathway is crucial for energy production and the recycling of amino acids. The compound is formed from α-ketoisovalerate (derived from valine) and is subsequently converted to an acyl-CoA derivative, linking amino acid metabolism to the Krebs cycle and fatty acid metabolism. wikipedia.org
In the context of metabolic flux analysis, which seeks to quantify the rates of metabolic reactions, the flux through the BCKDH complex is a critical parameter. While this compound itself is typically not used as a tracer due to its instability and enzyme-bound nature, isotopic labeling studies using BCAAs like ¹³C-valine allow researchers to trace the flow of carbon atoms through this intermediate and into downstream metabolites. This provides insights into the regulation and dysregulation of BCAA metabolism in various physiological and pathological states. rsc.orgnih.gov
Table 2: Role of this compound in Metabolic Pathways
| Metabolic Process | Role of this compound | Key Enzyme Complex |
| Valine Catabolism | Essential intermediate formed after the decarboxylation of α-ketoisovalerate. | Branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.org |
| Metabolic Flux | Represents a transient node in the flux from branched-chain amino acids to acyl-CoA pools. wikipedia.orgrsc.org | BCKDH complex. monarchinitiative.org |
| Metabolic Regulation | The pathway it belongs to is highly regulated by phosphorylation and product inhibition, affecting overall BCAA flux. nih.govnih.gov | BCKDH complex and its associated kinase. nih.gov |
Utilization in in vitro Reconstitution of Enzymatic Pathways
The study of this compound is central to the in vitro reconstitution of the BCKDH complex's catalytic activity. Research on this complex often involves purifying its constituent enzymes (E1, E2, and E3) and studying their individual and combined activities in a controlled laboratory setting. nih.gov
In such reconstituted systems, the formation and fate of the this compound intermediate can be investigated in detail. The mechanism involves the following steps which have been elucidated through these in vitro studies:
The E1 component (branched-chain α-ketoacid dehydrogenase) utilizes thiamine (B1217682) pyrophosphate (ThPP) as a cofactor to decarboxylate the α-ketoacid substrate (e.g., α-ketoisovalerate). wikipedia.orgyoutube.com
This reaction forms the hydroxyalkyl-ThPP intermediate, in this case, this compound, which remains bound to the E1 active site. wikipedia.org
The lipoyl arm of the E2 component (dihydrolipoyl transacylase) swings into the E1 active site. The 2-methyl-1-hydroxypropyl group is transferred to the lipoamide (B1675559) cofactor, oxidizing it to an acyl group and regenerating the ThPP cofactor on E1. wikipedia.orgyoutube.com
By separating and then recombining the E1, E2, and E3 subunits, researchers can confirm the essential role of each component in the multi-step reaction and directly study the transfer of the intermediate from one active site to the next. nih.gov These in vitro models are fundamental for understanding the enzyme's catalytic mechanism, its substrate specificity, and the effects of mutations that can lead to metabolic disorders. wikipedia.orgnih.gov
Research Approaches to Modulate 2 Methyl 1 Hydroxypropyl Thpp Formation and Turnover
Design and Synthesis of Mechanistic Inhibitors Targeting ThPP-Dependent Enzymes
A key strategy to understand the role of intermediates like 2-Methyl-1-hydroxypropyl-ThPP is to use inhibitors that target specific steps in the enzymatic reaction. The design and synthesis of these molecules are critical for probing enzyme mechanisms. mdpi.com
Mechanistic inhibitors, also known as mechanism-based inhibitors, are unreactive molecules that are transformed by the target enzyme into a reactive species, which then inactivates the enzyme, often by covalent modification. In the context of ThPP-dependent enzymes, inhibitors are often designed as analogues of the thiamine (B1217682) pyrophosphate cofactor itself. cam.ac.uk A common approach involves replacing the positively charged thiazolium ring of ThPP with a neutral aromatic ring, such as a pyridine (B92270) or pyrrole. cam.ac.uknih.gov These analogues can bind to the enzyme's active site but are incapable of performing the complete catalytic cycle, effectively trapping the enzyme or preventing the formation of key intermediates.
Another approach is the design of inhibitors that mimic the transition state or a key intermediate in the reaction pathway. For instance, peptide nitriles have been used as potent reversible inhibitors of cysteine proteinases by forming covalent thioimidate adducts, which are analogues of the reactive intermediate. ku.edu Similarly, for ThPP-dependent enzymes, molecules that can form stable adducts with the enzyme-bound cofactor can act as powerful inhibitors. The development of these inhibitors often involves a combination of chemical synthesis, kinetic analysis, and computational docking studies to understand the interactions between the inhibitor and the enzyme's active site. nih.govnih.gov
| Inhibitor Type | Design Strategy | Mechanism of Action | Target Enzyme Class | Reference |
| Thiamine Analogues | Replacement of the thiazolium ring with a neutral aromatic ring. | Bind to the active site but cannot complete the catalytic cycle. | ThPP-dependent enzymes | cam.ac.uk |
| Thiazolidine-4-ones | Synthesis of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones. | Act as potent bidentate inhibitors, interacting with the active site. | Protein Tyrosine Phosphatase 1B (PTP1B) | nih.gov |
| Peptide Nitriles | Mimic the reactive intermediate of the enzymatic reaction. | Form reversible covalent thioimidate adducts with the enzyme. | Cysteine proteinases | ku.edu |
| Thiosemicarbazones | Incorporation of a pyrazole (B372694) scaffold into thiosemicarbazone structures. | Form coordination complexes and interact with the active site, confirmed by molecular docking. | Dipeptidyl peptidase-4 (DPP-4) | nih.gov |
Investigating Substrate Analogues and Their Impact on Intermediate Formation
The use of substrate analogues is a powerful tool for studying enzyme mechanisms and the formation of specific intermediates like this compound. By systematically modifying the structure of the natural substrate, researchers can influence the rate of different steps in the catalytic cycle, sometimes leading to the accumulation of an otherwise transient intermediate.
ThPP-dependent enzymes often exhibit a degree of substrate promiscuity, allowing them to accept a range of substrates beyond their primary one. nih.govnih.gov This flexibility can be exploited to understand how substrate structure affects the formation and stability of intermediates. For example, screening an enzyme against a library of different aldehydes and ketones can reveal which structural features favor the formation of the corresponding α-hydroxyalkyl-ThPP intermediates. Detailed kinetic analysis and structural studies can then be used to rationalize these observations. nih.gov
In some cases, substrate analogues can be used to trap and detect short-lived intermediates. For instance, the use of a fluorinated substrate analogue with chorismate synthase, a flavin-dependent enzyme, allowed for the spectroscopic detection of a radical flavin intermediate that is otherwise too short-lived to observe. wikipedia.org A similar principle can be applied to ThPP-dependent enzymes. An analogue of the donor substrate (e.g., pyruvate) or the acceptor substrate could potentially slow down the steps following the formation of this compound, allowing for its characterization. The study of how different substrates influence stereoselectivity also provides indirect information about the geometry and dynamics of the enzyme-intermediate complex. nih.gov
| Research Finding | Enzyme Class Studied | Implication for Intermediate Formation | Reference |
| Substrate specificity is determined by screening prior to and after the formation of the common 2α-carbanion-enamine intermediate. | ThDP-dependent decarboxylases | The enzyme's structure dictates which substrates can proceed to form stable subsequent intermediates. | nih.gov |
| A selective donor-acceptor concept was established through substrate screening, leading to asymmetric cross-benzoin condensation. | ThDP-dependent enzymes | The choice of substrate directly controls the type of C-C bond formed and the resulting product, influencing the turnover of the hydroxyalkyl-ThDP intermediate. | nih.gov |
| A fluorinated substrate analogue enabled the spectroscopic detection of a short-lived neutral flavin semiquinone radical. | Chorismate synthase (FMN-dependent) | Demonstrates the principle that substrate analogues can stabilize and allow for the detection of otherwise transient reactive intermediates. | wikipedia.org |
Genetic Engineering of Enzyme Active Sites to Alter Intermediate Dynamics
The advent of genetic engineering has revolutionized the study of enzyme mechanisms. By making precise changes to the amino acid sequence of an enzyme, researchers can directly probe the roles of individual residues in catalysis and alter the dynamics of intermediate formation and turnover. nih.govnih.gov
Site-directed mutagenesis allows for the substitution of specific amino acids within the enzyme's active site. nih.gov For ThPP-dependent enzymes, conserved residues in the pyrophosphate (PP) and pyrimidine (B1678525) (PYR) binding domains are common targets. nih.gov For example, mutating a key glutamic acid residue in the PYR domain can significantly impact the enzyme's ability to activate the ThPP cofactor, thereby affecting the formation of all subsequent intermediates, including this compound. Similarly, altering residues that interact with the substrate can change the enzyme's substrate specificity or stereoselectivity, providing insights into how the active site environment controls the reaction pathway. nih.govnih.gov
More advanced protein engineering strategies involve creating enzymes with multiple active sites or introducing new catalytic activities. csic.escsic.es By comparing the structures and mechanisms of different enzymes within the same protein fold that exhibit different activities, researchers can identify key residues to substitute to switch or enhance catalytic function. nih.gov Molecular dynamics simulations can be used to predict how mutations will affect the conformational dynamics of the enzyme and its active site, guiding the design of variants with altered intermediate stability. nih.govnih.gov For example, mutations in active site access tunnels have been shown to increase activity by facilitating substrate entry and product exit. nih.gov These approaches allow for a systematic investigation of the structure-function relationships that govern the formation and fate of the this compound intermediate. pnas.org
Future Research Directions and Open Questions
Exploration of Undiscovered Enzyme Systems Involving 2-Methyl-1-hydroxypropyl-ThPP
The current understanding firmly places this compound as a transient intermediate in the reaction catalyzed by the 2-oxoisovalerate dehydrogenase component of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a crucial step in the degradation of valine, leucine, and isoleucine. hmdb.ca However, the vast diversity of ThPP-dependent enzymes, which catalyze a wide array of reactions including the cleavage and formation of various chemical bonds, suggests that this compound or structurally similar intermediates could participate in other, as-yet-undiscovered, metabolic pathways. nih.gov
Future research should focus on identifying new enzyme systems that might utilize this intermediate. This could involve:
Genome Mining and Homology Screening: Searching genomic and proteomic databases for enzymes with structural homology to the E1 subunit of the BCKDH complex. These enzymes may be present in organisms with unique metabolic capabilities or expressed under specific environmental or physiological conditions.
Metabolomic Profiling: Employing advanced mass spectrometry-based metabolomics to screen for the presence of this compound in a wide range of organisms and tissues under various metabolic states. An unexpected accumulation of this intermediate could signal the activity of an unknown enzyme or pathway.
Activity-Based Probing: Designing and synthesizing chemical probes that mimic the structure of this compound to trap and identify enzymes that bind to it.
The Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent Enzyme Engineering Database (TEED) serves as a valuable resource, containing thousands of sequences and hundreds of structures of ThDP-dependent enzymes, which could be systematically analyzed to identify candidate proteins for further investigation. nih.gov
Deeper Mechanistic Insights through Advanced Spectroscopic Techniques
A detailed understanding of the formation, stabilization, and subsequent reaction of this compound within the enzyme active site is crucial for a complete picture of its biochemical role. While its general formation from 3-methyl-2-oxobutanoate (B1236294) is known, advanced spectroscopic techniques can provide unprecedented detail about the reaction mechanism. hmdb.ca
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): This powerful technique can be used to elucidate the precise three-dimensional structure and conformational dynamics of this compound when it is bound to the enzyme active site. numberanalytics.com By using isotopically labeled substrates, it would be possible to track the transformation of the substrate into the intermediate and its subsequent conversion.
Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) or transient absorption spectroscopy can monitor the enzymatic reaction in real-time. numberanalytics.com This would allow for the direct observation of the formation and decay of the this compound intermediate, providing critical data on the kinetics and mechanism of the catalytic cycle.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules, which could be applied to detect and characterize the intermediate even at very low concentrations within the enzyme. numberanalytics.com
X-ray Crystallography with Analogs: While capturing the structure of a transient intermediate is challenging, using non-reactive substrate or intermediate analogs can trap the enzyme in a specific conformational state. wikipedia.org This approach, combined with X-ray crystallography, can reveal the atomic-level interactions between the intermediate and the amino acid residues in the active site.
These advanced methods can provide a dynamic and highly detailed view of the chemical events involving this compound, moving beyond the static picture offered by traditional biochemical assays. southampton.ac.ukarxiv.org
Elucidation of Regulatory Networks Modulating its Formation in Biological Systems
The formation of this compound is intrinsically linked to the activity of the BCKDH complex, which is itself subject to complex regulation. Understanding the broader cellular networks that control the flux through this pathway is essential for comprehending its role in metabolic homeostasis and disease. nih.gov
Future research in this area should investigate:
Post-Translational Modifications: Investigating how modifications such as phosphorylation/dephosphorylation of the BCKDH complex, a known regulatory mechanism, directly impact the rate of formation of the this compound intermediate.
Allosteric Regulation: Identifying allosteric effectors that bind to the BCKDH complex and modulate its activity. High-throughput screening of metabolite libraries could uncover novel regulators, and synthetic analogs of the intermediate could be used to probe regulatory binding sites. nih.gov
Integrated Multi-Omics Analysis: A systems biology approach, integrating transcriptomics, proteomics, and metabolomics, can reveal the complex regulatory networks that govern the branched-chain amino acid degradation pathway. mdpi.com By correlating the levels of this compound with changes in gene expression and protein abundance, researchers can identify transcription factors, signaling molecules (like those in MAPK pathways), and other proteins that form a comprehensive regulatory web. frontiersin.org
By exploring these avenues, the scientific community can move towards a more complete understanding of this compound, not just as a fleeting intermediate, but as a key node in metabolic regulation with potential implications for health and disease.
Q & A
Basic Research Questions
Q. What are the primary biochemical pathways involving 2-Methyl-1-hydroxypropyl-ThPP, and how can researchers confirm its role experimentally?
- Methodological Answer : this compound is a key intermediate in branched-chain amino acid (BCAA) degradation, specifically in the valine, leucine, and isoleucine catabolic pathways . To confirm its role, researchers can:
- Use isotopic tracing (e.g., -labeled BCAAs) to track its formation via liquid chromatography-mass spectrometry (LC-MS).
- Perform enzyme activity assays with purified BCKDH (branched-chain α-keto acid dehydrogenase) complex components to observe its generation from 3-methyl-2-oxobutanoic acid and ThPP .
- Analyze knockout models (e.g., BCKDHA-deficient cells) to study accumulation or depletion of this metabolite .
Q. What are the best practices for detecting and quantifying this compound in biological samples?
- Methodological Answer :
- Sample Preparation : Extract metabolites using methanol:water (80:20) with internal standards (e.g., deuterated analogs) to minimize matrix effects .
- Detection : Employ LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) for polar metabolites. Optimize MRM (multiple reaction monitoring) transitions for high specificity (e.g., m/z 497 → 265 for this compound) .
- Validation : Compare retention times and fragmentation patterns with synthetic standards. Normalize data to protein content or cell count .
Q. How should researchers design experiments to investigate the regulatory mechanisms of this compound in metabolic networks?
- Methodological Answer :
- Hypothesis-driven approach : Test the impact of metabolic perturbations (e.g., BCAA supplementation, BDK inhibition) on this compound levels using targeted metabolomics .
- Systems biology : Integrate transcriptomic data (e.g., BCKDHA expression) with metabolic flux analysis (MFA) to map its dynamics in pathways like the KEGG hsa00280 .
- Controls : Include negative controls (e.g., ThPP-deficient media) and positive controls (e.g., cells overexpressing BCKDH kinase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported levels of this compound under stress conditions (e.g., drought vs. chronic pain)?
- Methodological Answer :
- Context-specific analysis : In drought-stressed Morus alba, this compound increases as part of BCAA degradation to fuel stress responses . In chronic low back pain (LBP+FR), its elevation correlates with dysregulated BCAA metabolism . To reconcile these findings:
- Conduct tissue-specific metabolomics (e.g., serum vs. plant tissues).
- Compare enzyme kinetics of BCKDH under varying redox states (e.g., NAD+/NADH ratios).
- Use multi-omics integration (metabolomics + proteomics) to identify post-translational modifications affecting BCKDH activity .
Q. What experimental strategies can elucidate the role of this compound in disease-associated metabolic reprogramming?
- Methodological Answer :
- Cohort studies : Profile serum from LBP+FR patients vs. controls using untargeted metabolomics, followed by pathway enrichment analysis (e.g., MetaboAnalyst) .
- Mechanistic studies : Silence BCKDHA in in vitro models (e.g., CRISPR-Cas9) and assess this compound accumulation alongside adipogenesis markers (e.g., PPARγ) .
- Animal models : Administer ThPP analogs in murine LBP models and monitor pain behavior via von Frey filament testing .
Q. How can researchers engineer microbial systems to overproduce this compound for functional studies?
- Methodological Answer :
- Pathway reconstruction : Clone BCKDH complex genes (BCKDHA, BCKDHB, DBT) into E. coli or Pichia pastoris .
- Optimization : Use genome-scale metabolic models (e.g., SBML models) to predict flux bottlenecks and adjust culture conditions (e.g., dissolved oxygen for BCKDH activity) .
- Purification : Employ immobilized metal affinity chromatography (IMAC) for His-tagged enzymes, followed by activity validation via NADH-coupled assays .
Q. What computational tools are recommended for modeling the interaction between this compound and its enzymatic partners?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding between this compound and BCKDH, focusing on conserved residues (e.g., His292 in BCKDHA) .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate transition states for the decarboxylation step (R07601[c]) using Gaussian 16 .
- Network analysis : Visualize KEGG pathway hsa00280 in Cytoscape to identify nodes co-regulated with this metabolite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
